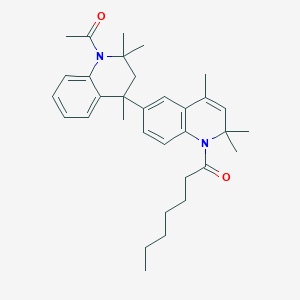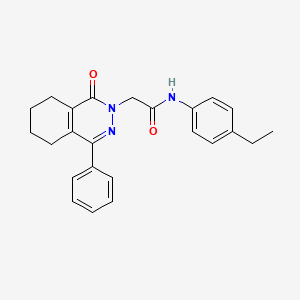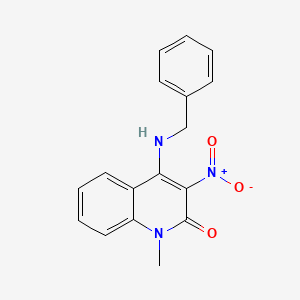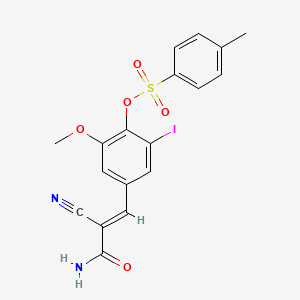![molecular formula C22H20N4O B5020461 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5020461.png)
1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine, also known as JNJ-10181457, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This chemical compound was first synthesized in 2005 by Johnson & Johnson Pharmaceutical Research and Development, LLC. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用機序
1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine exerts its effects by blocking the activity of TRPV1 and ASIC3 channels. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. ASIC3 is a proton-gated ion channel that is activated by low pH. Both channels are involved in pain perception and have been implicated in various pain conditions. 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine blocks the activity of these channels by binding to a specific site on the channel, thereby preventing the influx of ions and reducing pain perception.
Biochemical and Physiological Effects
1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been shown to have several biochemical and physiological effects. In addition to its analgesic effects, 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been shown to reduce inflammation in animal models of inflammatory pain. This effect is thought to be due to the inhibition of TRPV1, which is involved in the release of pro-inflammatory mediators. 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has also been shown to have anti-tumor effects in animal models of cancer. This effect is thought to be due to the inhibition of ASIC3, which is involved in the proliferation of cancer cells.
実験室実験の利点と制限
1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has several advantages for lab experiments. It is a small molecule that is easily synthesized and purified, making it a viable option for large-scale production. It has also been shown to be effective in animal models of pain, inflammation, and cancer, suggesting that it may have potential as a therapeutic agent. However, there are also several limitations to the use of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are unknown. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on ion channels and other molecular targets.
将来の方向性
There are several future directions for research on 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine. One area of interest is its potential as a novel analgesic agent. Further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory and anti-tumor agent. Further studies are needed to determine its effects on inflammation and cancer in humans and to identify other molecular targets that may be involved in these effects. Additionally, 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine may have potential as a tool for studying ion channels and their role in pain perception and other physiological processes. Further research is needed to fully explore the potential applications of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine in various fields of research.
合成法
The synthesis of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine involves several steps, including the preparation of key intermediates, the coupling of these intermediates, and the purification of the final product. The first step involves the synthesis of 1-(2-phenoxy-3-pyridinyl)ethanone, which is then converted to 1-(2-phenoxy-3-pyridinyl)ethanol. The second intermediate, 1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde, is synthesized separately and then coupled with 1-(2-phenoxy-3-pyridinyl)ethanol to form the final product, 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine. The synthesis of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been optimized to improve yields and purity, making it a viable option for large-scale production.
科学的研究の応用
1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have investigated its ability to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). These channels are involved in pain perception and have been implicated in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been shown to block the activity of these channels, leading to a reduction in pain perception in animal models. These findings suggest that 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine may have potential as a novel analgesic agent.
特性
IUPAC Name |
1-(2-phenoxypyridin-3-yl)-N-[(1-pyridin-3-ylpyrrol-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-2-10-21(11-3-1)27-22-18(7-4-13-25-22)15-24-17-20-9-6-14-26(20)19-8-5-12-23-16-19/h1-14,16,24H,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWMGVBXMBSSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNCC3=CC=CN3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5020379.png)
![2-({2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5020383.png)


![2,6-bis{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5020395.png)

![N-benzyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5020410.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020438.png)
![ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5020446.png)
![N-(4-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5020454.png)

![N-(2,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5020479.png)
